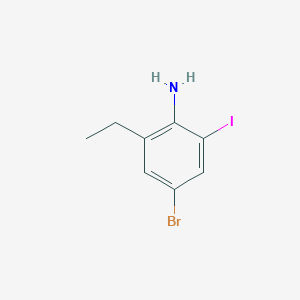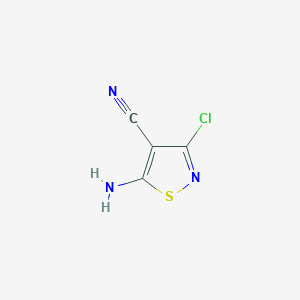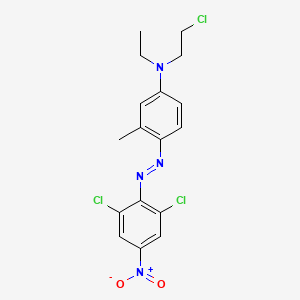![molecular formula C10H11N5O2 B12064731 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE: is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 5’ positions and the formation of a cyclo structure between the 8 and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE typically involves multi-step organic synthesis. The starting material is usually adenosine, which undergoes selective deoxygenation at the 2’ and 5’ positions. This is followed by cyclization to form the 8,5’-cyclo structure. The reaction conditions often involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
化学反応の分析
Types of Reactions: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclo structure or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a range of substituted analogs.
科学的研究の応用
Chemistry: In chemistry, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis and function.
Medicine: In medicine, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is explored for its potential therapeutic applications. Its analogs may have antiviral, anticancer, or other pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products.
作用機序
The mechanism of action of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE involves its interaction with various molecular targets. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The cyclo structure may also affect its binding to enzymes and receptors, leading to unique biological effects. The specific pathways involved depend on the context of its use, such as antiviral or anticancer applications.
類似化合物との比較
Adenosine: The parent compound from which 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is derived.
2’,3’-Dideoxyadenosine: Another nucleoside analog with deoxygenation at different positions.
8,5’-Cycloadenosine: A compound with a similar cyclo structure but without the deoxygenation.
Uniqueness: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is unique due to its specific deoxygenation pattern and cyclo structure. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13) |
InChIキー |
RZVADNQLAKDQSR-UHFFFAOYSA-N |
正規SMILES |
C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)




![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


